Regioisomeric Differentiation: N1-Substituted vs. N2-Substituted Pyrazolo[4,3-c]quinoline Scaffold
The target compound belongs to the 1H-pyrazolo[4,3-c]quinoline (N1-substituted) regioisomeric series, which is structurally distinct from the 2H-pyrazolo[4,3-c]quinoline (N2-substituted) series that has documented human adenosine A₃ receptor antagonist activity. The N2-substituted reference compound 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111) exhibits Kᵢ hA₃ = 212 nM, Kᵢ hA₁ > 1000 nM, Kᵢ hA₂A > 1000 nM, and IC₅₀ hA₂B = 1000 nM in radioligand binding assays using CHO cells expressing human adenosine receptor subtypes [1]. Its 4-methoxy analog (CHEMBL188052) shows improved Kᵢ hA₃ = 166 nM with similar selectivity [2]. The target compound, with an N1-substitution pattern, presents a fundamentally altered electronic distribution, hydrogen-bonding topology, and tautomeric state that precludes direct extrapolation of these N2-series activities [3]. This regioisomeric distinction is critical in scaffold-based screening: N1- and N2-substituted pyrazolo[4,3-c]quinolines should be treated as distinct chemotypes for target engagement and SAR purposes.
| Evidence Dimension | Regioisomeric scaffold identity and documented target engagement profile |
|---|---|
| Target Compound Data | 1H-pyrazolo[4,3-c]quinoline (N1-substituted); no direct hA₃ binding data available from published sources |
| Comparator Or Baseline | 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111, N2-substituted): Kᵢ hA₃ = 212 nM; Kᵢ hA₁ > 1000 nM; Kᵢ hA₂A > 1000 nM; IC₅₀ hA₂B = 1000 nM [1] |
| Quantified Difference | Regioisomeric change (N1→N2) in pyrazolo[4,3-c]quinoline scaffold is associated with hA₃ Kᵢ shift from untested to 212 nM in the N2-series; selectivity window >4.7-fold over A₁/A₂A subtypes in N2-series |
| Conditions | Radioligand binding: [³H]MRE3008-F20 (hA₃), [³H]DPCPX (hA₁), [³H]ZM-241385 (hA₂A) in CHO cells; n = 3–6 [1][2] |
Why This Matters
Procurement of the correct regioisomer is essential for target-specific screening; N1- vs. N2-substituted pyrazolo[4,3-c]quinolines cannot be considered interchangeable chemotypes.
- [1] BindingDB Entry BDBM50170942. 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111): Ki hA3 = 212 nM; Ki hA1 > 1000 nM; Ki hA2A > 1000 nM; IC50 hA2B = 1000 nM. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50170950. 4-Methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052): Ki hA3 = 166 nM; Ki hA1 > 1000 nM; Ki hA2A > 1000 nM; IC50 hA2B = 1000 nM. Curated by ChEMBL. View Source
- [3] Gaurav A, Gautam V, Singh R. An overview on synthetic methodologies and biological activities of pyrazoloquinolines. Mini Rev Med Chem. 2010;10(13):1194-1210. doi:10.2174/13895575110091194. View Source
